5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a compound with the empirical formula C7H9N3. It is typically in the form of a powder and has a molecular weight of 208.09 . This compound has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives .
Synthesis Analysis
A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is complex, with a bicyclic 6-6 system. The compound features a pyrido[4,3-d]pyrimidine moiety, which is a fused pyridine and pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine are complex and involve multiple steps. The compound can undergo condensation with various pyridyl-carboxamidines, followed by reactions with trifluoromethanesulfonic anhydride and secondary amines .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a powder with a melting point of 206-211 °C (decomposition). It should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The compound and its analogs serve as foundational materials for synthesizing a variety of biologically active molecules. For example, they have been utilized in the multi-step synthesis of tetrahydropteroic acid derivatives, showcasing the versatility of pyrido[4,3-d]pyrimidines in chemical reactions. The synthetic routes for these compounds vary, often involving reactions with pyridine and pyrimidine derivatives or through multicomponent synthesis. These methodologies underscore the chemical flexibility and utility of the tetrahydropyrido[4,3-d]pyrimidine scaffold in developing new compounds with potential biological applications (Elattar & Mert, 2016).
Biological Applications
Antimicrobial Activity : Certain derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have shown promising antimicrobial activities. For instance, bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones were evaluated for their antibacterial and antifungal properties, demonstrating activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. This indicates the potential of these compounds in developing new antimicrobial agents (Aksinenko et al., 2016).
Antifolate Activity : Analogs of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, specifically designed to mimic the structure of known antifolate drugs like trimetrexate and piritrexim, have been synthesized and tested for their ability to inhibit dihydrofolate reductase from different sources. These compounds displayed selective inhibitory activity, highlighting their potential in the treatment of opportunistic infections in immunocompromised patients (Rosowsky, Mota, & Queener, 1995).
Selective PI3Kδ Inhibition : The optimization of the tetrahydropyrido[4,3-d]pyrimidine scaffold led to the development of highly selective inhibitors for PI3Kδ, a target of interest for treating autoimmune diseases and leukocyte malignancies. One such compound demonstrated not only potent in vitro activity but also efficacy in an in vivo model, suggesting its promise as a therapeutic agent (Hamajima et al., 2019).
Safety And Hazards
Future Directions
The future directions for research on 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine are promising. The compound’s potential as an inhibitor of mTOR kinase and PI3 kinase suggests it could have applications in treating diseases related to these enzymes . Furthermore, the compound’s use in the synthesis of tetrahydropteroic acid derivatives indicates potential applications in medicinal chemistry .
properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.C2HF3O2/c1-2-8-3-6-4-9-5-10-7(1)6;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLYLYDIIOBBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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